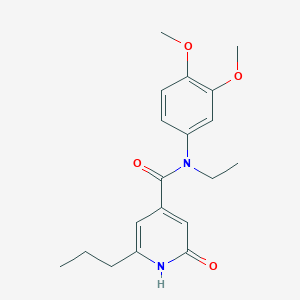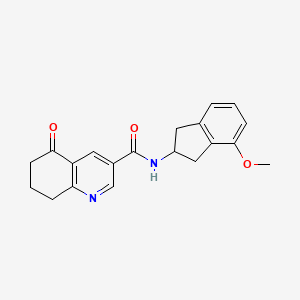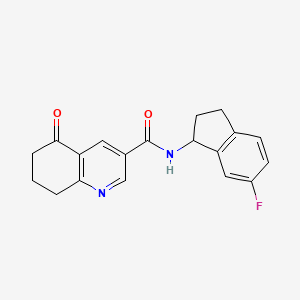
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide, commonly known as DPA-714, is a promising PET radioligand used for imaging neuroinflammation in various diseases. It belongs to the class of pyridinecarboxamides and has a molecular weight of 356.45 g/mol.
Mecanismo De Acción
DPA-714 binds to the TSPO expressed on activated microglia and astrocytes, leading to the accumulation of the radioligand in the brain regions with neuroinflammation. The binding of DPA-714 to TSPO is thought to reflect the density and activation state of microglia and astrocytes, which are involved in the inflammatory response in the brain. DPA-714 PET imaging can provide a non-invasive and quantitative measure of neuroinflammation in various diseases.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for TSPO and to be selective for the peripheral benzodiazepine receptor subtype. It has a relatively long half-life in plasma and can cross the blood-brain barrier, allowing for PET imaging of neuroinflammation in the brain. DPA-714 has been well-tolerated in preclinical and clinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 PET imaging has several advantages over other imaging modalities for neuroinflammation. It provides a non-invasive and quantitative measure of neuroinflammation in vivo, allowing for longitudinal studies and evaluation of therapeutic interventions. DPA-714 has a relatively high affinity for TSPO and is selective for the peripheral benzodiazepine receptor subtype, which is highly expressed on activated microglia and astrocytes. However, DPA-714 PET imaging also has some limitations, including the need for specialized equipment and expertise, the high cost of the radioligand, and the limited availability of PET scanners.
Direcciones Futuras
For DPA-714 research include the development of new radioligands with improved pharmacokinetic properties and the investigation of the role of neuroinflammation in disease pathogenesis and progression. Additionally, the use of DPA-714 PET imaging in clinical trials of therapeutic interventions for neuroinflammatory diseases may provide valuable information about treatment efficacy and patient selection.
Métodos De Síntesis
The synthesis of DPA-714 involves the reaction of 3,4-dimethoxybenzoyl chloride with ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxylate in the presence of triethylamine. The resulting product is then treated with ethylamine to yield DPA-714. The synthesis of DPA-714 is relatively simple and can be performed in a few steps with high yield.
Aplicaciones Científicas De Investigación
DPA-714 is primarily used as a PET radioligand for imaging neuroinflammation in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. Neuroinflammation is a common feature of these diseases, and DPA-714 binds to the translocator protein (TSPO) expressed on activated microglia and astrocytes, which are associated with neuroinflammation. DPA-714 PET imaging can provide valuable information about the extent and severity of neuroinflammation in these diseases, which can aid in diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-7-14-10-13(11-18(22)20-14)19(23)21(6-2)15-8-9-16(24-3)17(12-15)25-4/h8-12H,5-7H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRXIRNYUSHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)N(CC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2-oxo-6-propyl-1H-pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)

![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)


![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-3-(1,3-dioxolan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7435837.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]butan-1-ol](/img/structure/B7435842.png)

![4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide](/img/structure/B7435858.png)
![4-[5-(3,5-Dimethyl-1-propylpyrazol-4-yl)-2-methoxyphenyl]-4-oxobutanoic acid](/img/structure/B7435875.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7435878.png)